5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Overview
Description
5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carbonyl functional groups within the same molecule allows for diverse chemical reactivity and the formation of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-2,4-dimethylpyrimidine with urea in the presence of a strong acid catalyst can yield the desired compound. The reaction typically requires heating to facilitate the cyclization process.
Another method involves the condensation of 1,3-dimethylbarbituric acid with ammonia or an amine under basic conditions. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides. These reactions can be carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl groups can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as pharmaceutical agents. They may exhibit antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Biological Studies: Researchers study the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activity.
Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
In materials science, the compound’s unique electronic properties may be exploited to create materials with specific conductivity or optical properties. The presence of both amino and carbonyl groups allows for versatile interactions with other molecules, leading to the formation of complex structures.
Comparison with Similar Compounds
5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3-Dimethylbarbituric Acid: This compound lacks the amino group, which limits its reactivity compared to this compound.
5-Amino-1,3-dimethyluracil: This compound has a similar structure but differs in the position of the amino group, which can affect its chemical reactivity and biological activity.
2,4-Diamino-1,3-dimethylpyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADHLBAZFIMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290705 | |
Record name | 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49738-24-1 | |
Record name | 49738-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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